molecular formula C6H3I2NO3 B1216091 Disophenol CAS No. 305-85-1

Disophenol

Cat. No. B1216091
CAS RN: 305-85-1
M. Wt: 390.9 g/mol
InChI Key: UVGTXNPVQOQFQW-UHFFFAOYSA-N
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Patent
US08460635B2

Procedure details

To a yellow suspension of 2,6-diiodo-4-nitrophenol (2.5 g, 6.44 mmol) in 50 mL of 25% NaOH, was added sodium dithionite (36 g) and the reaction mixture was heated and stirred at 75° C., until it was tuned white. After the reaction mixture was cooled to room temperature, 50 mL deionized water was added, and extracted with ethyl acetate (50 mL×5). The combined extracts were washed with water (30 mL×3), brine (30 mL) and dried with Na2SO4. Removed the solvent to give a brown oil, which was purified by flushing chromatography column, eluant with system A Hexane/ethyl acetate (6/1), then system B Hexane/ethyl acetate (3/1) to give a brown solid (0.27 g). 1H-NMR(300 MHz, DMSO): δ9.23 (s, 1H), 7.00˜6.99 (d, 1H), 6.64˜6.61 (d, 1H), 6.52˜6.48 (d, 1H), 5.25 (bs, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4](I)[C:3]=1[OH:12].S(S([O-])=O)([O-])=O.[Na+].[Na+].O>[OH-].[Na+]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([OH:12])=[C:2]([I:1])[CH:7]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
IC1=C(C(=CC(=C1)[N+](=O)[O-])I)O
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred at 75° C., until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×5)
WASH
Type
WASH
Details
The combined extracts were washed with water (30 mL×3), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Removed the solvent
CUSTOM
Type
CUSTOM
Details
to give a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
by flushing chromatography column, eluant with system A Hexane/ethyl acetate (6/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.